molecular formula C20H34NO2P B2498803 2-methyl-N-[(5-methyl-2-propan-2-ylcyclohexyl)oxy-phenylphosphoryl]propan-1-amine CAS No. 357387-35-0

2-methyl-N-[(5-methyl-2-propan-2-ylcyclohexyl)oxy-phenylphosphoryl]propan-1-amine

Cat. No. B2498803
CAS RN: 357387-35-0
M. Wt: 351.471
InChI Key: NIUIUSQEYIIYEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds structurally similar to "2-methyl-N-[(5-methyl-2-propan-2-ylcyclohexyl)oxy-phenylphosphoryl]propan-1-amine" often involves complex organic reactions, highlighting the importance of precise conditions and reagents. For example, the synthesis of similar compounds has been achieved through methods like palladium-catalyzed procedures that allow for cyclocarbonylation of propargyl amines, providing a pathway to various substituted products in good yields (Ying et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds within this category often includes complex ring systems and functional groups, contributing to their unique properties. Studies involving X-ray crystallography have been pivotal in determining the detailed molecular geometry, showcasing the importance of structural analysis in understanding compound behavior (Wawrzycka-Gorczyca et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving "this compound" and similar compounds can vary widely, depending on the functional groups present. For example, compounds with amine groups may undergo reactions such as reductive amination, highlighting the reactivity of the nitrogen atom in forming new bonds (Toske et al., 2017).

Scientific Research Applications

Pharmacological Characterization

A compound with a similar structure, PF-04455242, exhibited high affinity for κ-opioid receptors (KOR) in humans, rats, and mice, indicating potential therapeutic applications in treating depression and addiction disorders. The compound demonstrated antidepressant-like efficacy and attenuated the behavioral effects of stress in animal models, suggesting its potential for clinical development (Grimwood et al., 2011).

Chemical Synthesis and Applications

In another study, a copper-catalyzed difunctionalization reaction involving propargylic amines with CO2 and phosphine oxide was described, showcasing a method to access 5-((diarylphosphoryl)methyl)oxazolidin-2-ones. This process emphasizes the compound's role in the development of organophosphorus motifs with applications in pharmaceutical chemistry, homogeneous catalysis, and organic materials (Huang et al., 2020).

Analytical and Material Science

The potential for synthesizing stable spirocyclic (alkyl)(amino)carbenes from related compounds was explored, highlighting the use of these structures in catalyzing hydroamination reactions and the synthesis of nitrogen-containing heterocycles. This study illustrates the versatility of compounds in the realm of catalysis and organic synthesis, offering pathways to a wide range of chemical products (Zeng et al., 2009).

properties

IUPAC Name

2-methyl-N-[(5-methyl-2-propan-2-ylcyclohexyl)oxy-phenylphosphoryl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34NO2P/c1-15(2)14-21-24(22,18-9-7-6-8-10-18)23-20-13-17(5)11-12-19(20)16(3)4/h6-10,15-17,19-20H,11-14H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUIUSQEYIIYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)NCC(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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